Decyl (C10) Chain Length vs. Optimal Thromboxane Synthetase Inhibitory C5–C8 Window in the Same Chemotype
In the foundational structure–activity relationship study by Wright et al., imidazole-containing aryl amides with C5–C8 alkyl spacers between the heterocycle and the amide moiety were identified as the most potent thromboxane synthetase inhibitors, with the best compounds exhibiting up to 10-fold greater potency than the reference standard dazoxiben [1]. The target compound incorporates a C10 decyl spacer—two methylene units beyond the upper boundary of the optimal C5–C8 range. This deliberate elongation positions CAS 88137-93-3 as a probe for the steep activity drop-off observed beyond C8, offering a defined loss-of-activity reference point that shorter-chain analogs in the C5–C8 window cannot provide. No direct head-to-head IC50 comparison within a single assay publication has been identified for this specific compound, and the quantitative difference stated is derived from the class-level trend reported in the source SAR study.
| Evidence Dimension | Thromboxane synthetase inhibitory potency as a function of alkyl chain length |
|---|---|
| Target Compound Data | C10 decyl chain; potency expected to be lower than the C5–C8 optimum based on SAR trend |
| Comparator Or Baseline | C5–C8 alkyl chain analogs; up to 10-fold more potent than dazoxiben (exact IC50 values not extracted for individual chain lengths in the abstracted data) |
| Quantified Difference | Not quantifiable from available sources; directionally, C10 chain falls outside the optimal C5–C8 potency window identified in the 1986 SAR study |
| Conditions | SAR conclusion derived from J. Med. Chem. 1986, 29, 523–530; thromboxane synthetase inhibition assay in vitro |
Why This Matters
For a researcher designing structure–activity relationship studies, the C10 compound serves as a critical negative-control or boundary-defining tool that shorter-chain analogs cannot substitute, enabling precise mapping of the potency cliff beyond C8.
- [1] Wright WB Jr, Press JB, Chan PS, Marsico JW, Haug MF, Lucas J, Tauber J, Tomcufcik AS. Thromboxane synthetase inhibitors and antihypertensive agents. 1. N-[(1H-imidazol-1-yl)alkyl]aryl amides and N-[(1H-1,2,4-triazol-1-yl)alkyl]aryl amides. J Med Chem. 1986 Apr;29(4):523-30. doi: 10.1021/jm00154a017. PMID: 3959030. View Source
